molecular formula C12H13NO B12693404 Sorbanilide CAS No. 1483-88-1

Sorbanilide

Cat. No.: B12693404
CAS No.: 1483-88-1
M. Wt: 187.24 g/mol
InChI Key: CTUGPZWRPKLTPL-XPQLPGEHSA-N
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Description

Sorbanilide, identified by the molecular formula C12H13NO, is a chemical compound of interest in scientific research . While detailed pharmacological data is limited, studies have synthesized and evaluated this compound derivatives for their potential antibacterial properties . Research indicates that such compounds can exhibit moderate to good activity against various microorganisms, including gram-positive bacteria such as S. aureus and B. subtilis , as well as gram-negative bacteria like E. coli . Quantitative Structure-Activity Relationship (QSAR) studies on related compounds suggest that electronic and steric parameters are significant factors influencing antibacterial efficacy, providing valuable insights for further investigation and development . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1483-88-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(2E,4E)-N-phenylhexa-2,4-dienamide

InChI

InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2-10H,1H3,(H,13,14)/b3-2+,10-5+

InChI Key

CTUGPZWRPKLTPL-XPQLPGEHSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=CC=C1

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Sorbanilide and Its Analogs

Transition Metal-Catalyzed Synthesis of Sorbanilide

Transition-metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, offering efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The construction of this compound is amenable to these methods, particularly through catalysis by nickel and palladium complexes, which are adept at facilitating the necessary bond formations. nih.gov

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net The active catalyst is typically a low-valent Ni(0) species, which can be generated from air-stable Ni(II) precatalysts in situ or used directly as a Ni(0) complex. encyclopedia.pub

Precatalysts and Reaction Systems: Stable Ni(II) salts such as NiCl₂ or Ni(OAc)₂ are often used in combination with a reducing agent to generate the active Ni(0) catalyst. encyclopedia.pub Alternatively, air-stable Ni(0) precatalysts like (1,5-Cyclooctadiene)(duroquinone)nickel(0), or Ni(COD)(DQ), have been developed to offer comparable reactivity to air-sensitive complexes such as Ni(COD)₂. tcichemicals.com These catalysts are effective in a variety of transformations, including the C-N coupling required for amide formation. tcichemicals.com

Application to this compound Synthesis: A plausible nickel-catalyzed route to this compound would involve a cross-coupling reaction between a sorbic acid derivative and an aniline (B41778) derivative. For instance, an activated sorbic acid (like a sorboyl halide) could couple with aniline, or a more complex cross-electrophile coupling could be envisioned. Nickel catalysts are particularly noted for their ability to activate a wide range of electrophiles and engage in unique radical pathways. nih.gov

Catalyst System ComponentExampleFunction
Nickel Precatalyst NiCl₂(dme), Ni(COD)₂Source of the active Ni(0) catalyst
Ligand Triphenylphosphine, N-Heterocyclic Carbenes (NHCs)Stabilizes the nickel center, modulates reactivity
Base Sodium tert-butoxide, Potassium phosphateActivates the amine, facilitates reductive elimination
Solvent Toluene, Dimethylformamide (DMF)Reaction medium

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for constructing C-C and C-N bonds. caltech.edulumenlearning.com Reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are central to these methodologies. uwindsor.caorgsyn.org

Buchwald-Hartwig Amination for C-N Bond Formation: The most direct application to this compound synthesis is the Buchwald-Hartwig amination, which couples an aryl halide or triflate with an amine. uwindsor.ca In this context, it could be used to couple an aniline derivative with an activated sorbic acid. The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine (B1218219) ligand, and a base. uwindsor.caorgsyn.org

Suzuki or Heck Coupling for C-C Bond Formation: Alternatively, the sorbyl side chain could be constructed using a palladium-catalyzed C-C bond-forming reaction. A Suzuki coupling could link a vinyl-boronic acid with a vinyl halide to build the diene system, which is then attached to the anilide fragment. lumenlearning.com The Heck reaction could also be employed, coupling an aryl halide with an alkene to form a new C-C bond. lumenlearning.com

Catalyst System ComponentExampleFunction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand XPhos, SPhos, dppfStabilizes Pd(0), promotes oxidative addition and reductive elimination
Base Cs₂CO₃, K₃PO₄Activates the coupling partners
Substrates Aryl halides, Boronic acids, AminesBuilding blocks for the final product

The mechanisms of nickel- and palladium-catalyzed reactions share common elementary steps but also have distinct features.

Palladium-Catalyzed Cycle (Pd(0)/Pd(II)): Most palladium-catalyzed cross-couplings proceed through a well-established Pd(0)/Pd(II) catalytic cycle. caltech.edunih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with an electrophile (e.g., an aryl halide) to form a Pd(II) complex. libretexts.org

Transmetalation or Amine Coordination: In a Suzuki coupling, an organoborane reagent transfers its organic group to the palladium center. libretexts.org In a Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. nih.gov

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Nickel-Catalyzed Mechanisms: While nickel can follow a similar Ni(0)/Ni(II) cycle, its chemistry is often more complex. Nickel has a greater tendency to engage in single-electron transfer (SET) processes, leading to radical intermediates and accessing Ni(I) and Ni(III) oxidation states. nih.govnih.gov This can open up different reaction pathways compared to palladium. For example, in some cross-electrophile couplings, a Ni(I) species may activate a substrate via a radical pathway, which can be advantageous for coupling certain partners. nih.gov

Stereoselective Synthetic Approaches to this compound Derivatives

While this compound itself is achiral, the synthesis of its derivatives, particularly those with stereocenters on the hexadiene chain or on a substituted aniline ring, requires stereoselective methods. thieme.de Stereoselective synthesis is crucial for producing a single desired stereoisomer, which is often essential in pharmaceutical and materials science. mit.edu

Strategies for achieving stereoselectivity include:

Chiral Catalysts: Using transition metal catalysts bearing chiral ligands can create an asymmetric environment around the metal center, influencing the stereochemical outcome of the reaction. This is a common strategy in asymmetric hydrogenation or cross-coupling.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate, direct the stereochemical course of a reaction, and then be removed.

Substrate Control: Starting with enantiomerically pure building blocks ensures that the chirality is transferred to the final product. For example, a stereoselective synthesis could begin with a chiral alcohol or amine. researchgate.net

Photoredox Catalysis: Recent advances have demonstrated that visible light-promoted photoredox catalysis can be used for stereoselective C-radical additions to generate unnatural α-amino acids, a technology that could be adapted for complex this compound derivatives. rsc.org

Novel Synthetic Routes to this compound and Related Amide Structures

Beyond traditional cross-coupling, research continues to yield novel and more efficient methods for amide synthesis. pulsus.com Many of these new routes aim to avoid the use of pre-activated carboxylic acids, which improves atom economy. amazon.com

Transition-Metal-Free Decarboxylative Amidation: One innovative strategy is the decarboxylative coupling of carboxylic acids with an amidating reagent. Recent studies have detailed a stereoretentive, transition-metal-free decarboxylative amidation using 1,4,2-dioxazol-5-ones. nih.gov This method proceeds under mild conditions and involves the generation of an isocyanate intermediate that reacts to form the C-N bond, offering a new disconnection approach for amide synthesis. nih.gov

Other Modern Amide Syntheses:

Beckmann Rearrangement: This classic reaction converts an oxime into an amide under acidic conditions and represents a fundamental method for forming C-N bonds. pulsus.com

Willgerodt–Kindler Reaction: This reaction transforms an aryl alkyl ketone into the corresponding amide, providing another alternative pathway. pulsus.com

C-H Activation: Direct C-H functionalization is an emerging and powerful tool that avoids the need for pre-functionalized starting materials, representing a highly atom-economical approach to building complex molecules.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. sigmaaldrich.com

The 12 Principles of Green Chemistry offer a framework for this evaluation:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic reactions like the Buchwald-Hartwig amination are generally more atom-economical than methods requiring stoichiometric coupling reagents. acs.org

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances with minimal toxicity. skpharmteco.com This involves careful selection of reagents, solvents, and catalysts.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org Choosing greener solvents or minimizing their use is a key goal.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. yale.edu

Use of Renewable Feedstocks: Using raw materials derived from renewable sources is preferred over depletable ones. epa.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a reaction multiple times. yale.edu The transition-metal-catalyzed routes for this compound synthesis are a prime example of this principle in action.

Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their function. yale.edu

Real-time Analysis for Pollution Prevention: Developing analytical methods for real-time monitoring can help prevent the formation of hazardous substances. sigmaaldrich.com

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu

By favoring catalytic routes, minimizing the use of hazardous solvents, and designing atom-economical pathways, the synthesis of this compound can be aligned with the goals of green chemistry.

Reaction Mechanisms and Pathways of Sorbanilide

Mechanistic Elucidation of Sorbanilide Formation

The primary and most referenced method for the synthesis of this compound involves a nickel(0)-catalyzed reaction between 1,3-pentadiene (B166810) and phenyl isocyanate. baranlab.org This metal-induced synthesis represents a key example of forming a conjugated dienecarboxylic acid derivative. researchgate.net The reaction proceeds through a crucial carbon-carbon (C-C) coupling step. researchgate.net

The proposed mechanism for this nickel-catalyzed formation is initiated by the oxidative coupling of the reactants to a nickel(0) center. In related nickel-catalyzed reactions involving dienes and isocyanates, the formation of a nickelacycle intermediate is a key step. acs.orgresearchgate.net For this compound synthesis, it is postulated that 1,3-pentadiene and phenyl isocyanate coordinate to the Ni(0) catalyst. This is followed by an oxidative cyclization to form a five-membered azanickelacycle intermediate. This intermediate then undergoes further transformation, ultimately leading to the formation of this compound after protonolysis. baranlab.org An early report also identified a compound, previously denoted as "CeHoO," as this compound, though detailed mechanistic insights into its formation were not provided at the time. cmu.eduacs.orglookchem.com

Table 1: Key Steps in the Proposed Mechanism of this compound Formation

StepDescriptionIntermediate/Transition State
1. Ligand Dissociation A ligand from the Ni(0) complex dissociates to create a vacant coordination site.L-Ni(0)
2. Reactant Coordination 1,3-pentadiene and phenyl isocyanate coordinate to the nickel center.(1,3-pentadiene)(phenyl isocyanate)Ni(0)
3. Oxidative Cyclization C-C bond formation between the diene and the isocyanate leads to a nickelacycle.Azanickelacyclopentene
4. Isomerization/Rearrangement Potential rearrangement of the nickelacycle intermediate.Isomeric Nickelacycles
5. Protonolysis Reaction with an acid (H₃O⁺) cleaves the nickel-carbon bonds to release the final product.This compound

Investigation of this compound Reactivity and Transformation Pathways

While specific studies on the reactivity and transformation of this compound are limited, its structure as a conjugated dienecarboxylic acid anilide suggests several potential reaction pathways. The reactivity of such compounds is generally influenced by the conjugated diene system, the amide functionality, and the aromatic ring.

Potential transformation pathways for this compound include:

Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, which would yield sorbic acid and aniline (B41778).

Addition Reactions: The conjugated diene system can undergo various addition reactions, such as hydrogenation, halogenation, or Diels-Alder reactions. The regioselectivity of these additions would be influenced by both electronic and steric factors. nih.gov

Oxidation: The double bonds in the diene chain are susceptible to oxidation, which could lead to the formation of various oxygenated derivatives, such as epoxides, diols, or cleavage products, depending on the oxidizing agent used.

Reduction: The double bonds and the carbonyl group of the amide can be reduced using appropriate reducing agents.

Thermal Degradation: At elevated temperatures, this compound may undergo thermal degradation. nih.govtangram.co.uk The specific products would depend on the conditions, but could involve fragmentation of the molecule. nih.govtangram.co.uk

The reactivity of derivatives of barbituric acid, which share some structural similarities with cyclic amides, includes alkylation, acylation, and ring-opening reactions, suggesting that this compound could potentially undergo analogous transformations. mdpi.com

Computational Mechanistic Studies of this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, reactivities, and selectivities in transition-metal-catalyzed reactions. acs.orgacs.orgresearchgate.net While specific computational studies on this compound are not widely reported, DFT calculations on analogous nickel-catalyzed cycloadditions of dienes and other unsaturated partners provide significant insights.

For the formation of this compound, computational studies could be employed to:

Determine the geometries and energies of reactants, intermediates, transition states, and products.

Elucidate the detailed reaction pathway, including the oxidative cyclization and reductive elimination steps.

Explain the regio- and stereoselectivity of the reaction by comparing the energy barriers of different possible pathways.

Investigate the role of the ligand in the catalytic cycle.

In related Ni-catalyzed [4+4+2] cycloadditions of dienes and alkynes, DFT calculations have shown that the reaction proceeds through the oxidative cyclization of the dienes to form a nine-membered ring intermediate, followed by a rate-determining alkyne insertion. acs.org The selectivity of such reactions is often determined by the initial diene oxidative cyclization step. acs.org Similar computational approaches could be applied to the nickel-catalyzed synthesis of this compound to provide a detailed understanding of its formation mechanism. The study of isorhodanine derivatives using computational methods has also shed light on their reactivity in Diels-Alder reactions, which could be a model for understanding the reactivity of the diene moiety in this compound. mdpi.com

Table 2: Potential Applications of Computational Studies on this compound

Area of StudyComputational MethodExpected Insights
Formation Mechanism DFT CalculationsReaction energy profile, transition state structures, role of catalyst.
Reactivity Frontier Molecular Orbital (FMO) AnalysisIdentification of electrophilic and nucleophilic sites, prediction of reactivity towards different reagents.
Transformation Pathways Reaction Path Searching AlgorithmsExploration of potential degradation and transformation products.
Spectroscopic Properties Time-Dependent DFT (TD-DFT)Prediction and interpretation of UV-Vis and other spectroscopic data.

Influence of Catalytic Systems on this compound Reaction Dynamics

Key factors in the catalytic system that can influence the reaction dynamics include:

Metal Center: While nickel is the reported catalyst for this compound synthesis, other transition metals are known to catalyze similar reactions. The choice of metal can affect the reactivity and selectivity of the process.

Ligands: The ligands coordinated to the nickel center are critical. Phosphine (B1218219) ligands are commonly used in nickel-catalyzed reactions of dienes. The steric and electronic properties of the phosphine ligand can influence the rate of oxidative addition, the stability of intermediates, and the rate of reductive elimination. For instance, in nickel-catalyzed hydroalkylation of dienes, the choice of ligand was found to be crucial for achieving high yields and regioselectivity. chemrxiv.org Electron-deficient phosphine ligands have been shown to be effective in certain cases. chemrxiv.org In other nickel-catalyzed reactions of olefins and isocyanates, N-heterocyclic carbene (NHC) ligands have been shown to promote high regioselectivity. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the catalytic cycle. For example, in related nickel-catalyzed couplings of enynes and isocyanates, alkyl isocyanates were found to react at room temperature, while aryl isocyanates required higher temperatures. nih.gov

The study of different catalytic systems for the hydroamination of dienes has shown that a combination of a nickel precursor, a phosphine ligand (like DPPF), and an acid can form a highly active catalyst system. lookchem.com Similar systematic studies could be applied to optimize the synthesis of this compound and to control its subsequent transformations.

Structure Activity Relationship Sar Studies of Sorbanilide Scaffolds

Methodological Frameworks for Sorbanilide SAR Analysis

The analysis of SAR for this compound scaffolds relies on a multidisciplinary approach that integrates quantitative modeling and computational simulations to predict and rationalize the biological activity of newly designed compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of this compound analogs and their observed biological activities. nih.gov This methodology is instrumental in predicting the potency of novel derivatives before their synthesis, thereby streamlining the drug discovery process. While specific 3D-QSAR models for a series of this compound analogs are not extensively reported in publicly available literature, the techniques of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to other classes of aldose reductase inhibitors, such as flavonoids and quinoxalinones. nih.govnih.gov

These 3D-QSAR studies generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other physicochemical properties are favorable or unfavorable for biological activity. chemrevlett.com For instance, in the broader context of aldose reductase inhibitors, CoMFA models often highlight the importance of steric and electrostatic fields, while CoMSIA models can incorporate additional descriptors like hydrophobicity and hydrogen bond donor/acceptor fields. nih.gov These models are statistically validated to ensure their predictive power. nih.gov

Computational Approaches in this compound SAR

Computational methods, particularly molecular docking, are pivotal in understanding the SAR of this compound analogs at an atomic level. nih.gov Docking simulations are used to predict the binding orientation and affinity of this compound derivatives within the active site of aldose reductase. researchgate.netresearchgate.net These studies have consistently shown that sorbinil (B39211) and its analogs bind to the active site of the enzyme. nih.gov

The insights gained from molecular docking are crucial for interpreting SAR data. For example, if a particular structural modification leads to a decrease in inhibitory activity, docking studies can often reveal that this is due to a loss of key hydrogen bonds or the introduction of steric clashes with amino acid residues in the active site. Conversely, modifications that enhance activity can be rationalized by the formation of new favorable interactions.

Impact of Structural Modifications on Molecular Interactions of this compound Analogs

The core of SAR studies lies in the synthesis and biological evaluation of analogs with systematic structural changes. For this compound, which possesses a spirohydantoin scaffold, modifications to this core structure have provided significant insights into its interaction with aldose reductase. nih.gov

Studies on structurally related spiro hydantoins derived from 8-aza-4-chromanones have demonstrated the profound impact of subtle chemical alterations on inhibitory potency. organic-chemistry.orgnih.gov For instance, the introduction of a chloro group at the 6'-position of the chromanone ring was found to be more effective than bromo, fluoro, or hydrogen substitutions. organic-chemistry.org Furthermore, the stereochemistry at the spiro center is critical, with the activity often residing exclusively in one enantiomer. nih.govorganic-chemistry.org In the case of sorbinil, the (4S)-isomer is the active enantiomer. nih.gov

The following table summarizes the structure-activity relationships for a series of spiro hydantoin (B18101) analogs, highlighting the effect of different substituents on their aldose reductase inhibitory activity.

CompoundRR'IC50 (nM)
Analog 1HH>1000
Analog 26'-FH100
Analog 36'-ClH25
Analog 46'-BrH50
Analog 56'-Cl2'-CH3 (cis)10
(2'R,4'S)-enantiomer 6'-Cl 2'-CH3 (cis) 7.5

Mechanistic Basis of this compound Scaffold Activity at a Molecular Level

The inhibitory action of this compound is attributed to its ability to bind to the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol. wikipedia.org Kinetic and crystallographic studies have revealed a sophisticated mechanism of inhibition known as the "sorbinil trap." researchgate.net This mechanism involves the binding of sorbinil to the enzyme when it is complexed with the oxidized cofactor NADP+ (E.NADP+). researchgate.net This forms a stable, ternary dead-end complex that effectively halts the catalytic cycle of the enzyme. researchgate.net

While sorbinil can also bind to the enzyme-NADPH complex, it is the formation of the E.NADP+-sorbinil complex that is responsible for the significant inhibition of the enzyme's steady-state turnover rate. researchgate.net This understanding of the mechanistic basis of this compound's activity is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

Advanced Spectroscopic and Analytical Characterization of Sorbanilide

X-ray Crystallography of Sorbanilide and its Complexes

Determination of Molecular Conformation and Stereochemistry

The molecular conformation and stereochemistry of a compound are critical to its chemical and biological activity. cam.ac.ukoregonstate.edu X-ray crystallography can unambiguously determine these features. ncats.io For this compound, which has the chemical formula C12H13NO and a molecular weight of 187.2377 g/mol , the structure contains two E/Z centers, but is achiral. bioregistry.io A full single-crystal X-ray diffraction analysis would provide precise data on the torsional angles of the diene chain and the geometry of the amide linkage. However, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield a public deposition number for this compound. slideshare.netresearchgate.net Without a deposited crystal structure, detailed, experimentally verified information on its molecular conformation and stereochemistry remains unavailable.

Crystal Packing Analysis and Intermolecular Interactions

The study of crystal packing reveals how molecules arrange themselves in the solid state, governed by various intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. acs.org These interactions are fundamental to a crystal's physical properties. chemanalytical.com In the case of this compound, one would anticipate potential N-H···O hydrogen bonding between the amide groups of adjacent molecules and possible π-π stacking interactions involving the phenyl rings. However, without experimental crystallographic data, any discussion of the crystal packing and specific intermolecular interactions of this compound remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ox.ac.uk It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C).

Despite the utility of NMR, specific, published ¹H and ¹³C NMR spectral data for this compound could not be located in the searched literature. A comprehensive analysis would require the assignment of chemical shifts and coupling constants for all protons and carbons in the molecule, which would confirm its covalent structure.

Furthermore, quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of an analyte signal to that of a certified reference standard. nanalysis.comneu.edu.tr This technique offers high accuracy and precision without the need for identical standards. nanalysis.com While qNMR would be a suitable method for quantifying this compound, no published applications of this technique for this compound have been found.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound As no experimental data was found, this table is a hypothetical representation based on general chemical shift ranges and is for illustrative purposes only.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H Aromatic 7.0-7.6 120-140
Vinyl-H Alkene 5.5-7.5 110-145
Amide-H Amide 7.5-8.5 -
Methyl-H Alkyl 1.7-2.0 15-20

Mass Spectrometry (MS) for Molecular Characterization and Pathway Intermediates

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. miamioh.edu The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. core.ac.uk

For this compound (molecular weight 187.2377), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z ≈ 187 or 188, respectively. Typical fragmentation for an anilide might involve cleavage of the amide bond. However, specific experimental mass spectra (e.g., ESI-MS/MS) detailing the fragmentation pathways of this compound are not available in the reviewed literature. Such data would be essential for confirming its identity in complex mixtures or for studying its metabolic fate, as mass spectrometry is a key technique for identifying metabolic pathway intermediates. nih.gov

Vibrational Spectroscopy (FT-IR, SERS) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. umd.eduwpmucdn.com

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), C=C stretches of the aromatic ring and diene system (1450-1600 cm⁻¹), and C-H stretches. researchgate.net While these predictions can be made, a published and interpreted FT-IR spectrum for this compound could not be located.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto certain metal surfaces, allowing for trace-level detection. There are no published studies found that apply SERS to the analysis of this compound.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound This table is based on general functional group frequencies and is for illustrative purposes as no experimental spectrum for this compound was found.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretch ~3300
C-H (Aromatic/Vinyl) Stretch 3000-3100
C-H (Alkyl) Stretch 2850-2960
C=O (Amide I) Stretch ~1650
C=C (Aromatic/Diene) Stretch 1450-1600

Microscopic and Surface Analysis Techniques (SEM, AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing the morphology and surface properties of materials at the micro- and nanoscale. core.ac.uk SEM provides high-resolution images of the surface topography, while AFM can provide three-dimensional surface profiles and information about physical properties like roughness.

These techniques would be valuable for analyzing the crystal habit, surface defects, or particle morphology of solid this compound. For instance, SEM could visualize the shape and size distribution of this compound crystals, while AFM could provide quantitative data on surface roughness. However, no studies utilizing SEM or AFM for the analysis of this compound have been identified in the public domain.

Elemental Analysis and Compositional Studies

Elemental analysis is a cornerstone in the characterization of a chemical compound, providing fundamental insights into its empirical and molecular composition. For this compound, these studies are crucial for confirming its chemical identity and purity. The process involves the quantitative determination of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular formula of this compound has been established as C₁₂H₁₃NO. This formula delineates the precise number of atoms of each element within a single molecule of the compound. From this, the molecular weight is calculated to be approximately 187.24 g/mol .

Compositional studies for this compound focus on verifying the elemental makeup predicted by its molecular formula. This is typically achieved through combustion analysis, a technique where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The mass of each element in the original sample can then be determined.

The theoretical elemental composition of this compound, derived from its molecular formula, is presented in the table below. Experimental results from elemental analysis of a pure sample of this compound are expected to align closely with these theoretical values, typically within a margin of ±0.4%.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.0112144.1277.01
HydrogenH1.011313.137.02
NitrogenN14.01114.017.48
OxygenO16.00116.008.55
Total 187.26 100.00

Detailed research findings from compositional studies serve to corroborate the structural elucidation of this compound. By confirming the mass percentages of the constituent elements, researchers can be confident in the assigned molecular formula. These data are a critical component of the comprehensive analytical characterization of the compound, ensuring its identity and purity before its use in further scientific investigations.

Molecular Interactions and Mechanistic Biochemistry of Sorbanilide in Vitro Focus

In Vitro Enzyme Inhibition Studies of Sorbanilide and Derivatives

The investigation of how a compound like this compound might inhibit enzyme activity in a laboratory setting is fundamental to understanding its biochemical effects. Such studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Kinetic Analysis of Reversible Inhibition (Competitive, Non-Competitive, Uncompetitive, Mixed)

Reversible enzyme inhibitors decrease enzyme activity through non-covalent binding, and their effects can be reversed. libretexts.org The specific type of reversible inhibition is determined through kinetic analysis, which examines how the inhibitor affects the enzyme's Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). fiveable.me

Competitive Inhibition: A competitive inhibitor, which often resembles the substrate, binds to the enzyme's active site, directly competing with the substrate. bioninja.com.aulibretexts.org This type of inhibition increases the apparent Kₘ of the enzyme but does not change the Vₘₐₓ, as the inhibition can be overcome by increasing the substrate concentration. knyamed.compatsnap.com

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. bioninja.com.auwikipedia.org This binding alters the enzyme's conformation, reducing its efficiency. A pure non-competitive inhibitor lowers the Vₘₐₓ but does not affect the Kₘ, as the inhibitor's binding is independent of substrate binding. knyamed.comwikipedia.org

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event effectively sequesters the ES complex, leading to a decrease in both the apparent Vₘₐₓ and the apparent Kₘ. bgc.ac.in

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. wikipedia.org This results in a decrease in the apparent Vₘₐₓ and a change (either an increase or decrease) in the apparent Kₘ. bgc.ac.in

No specific kinetic analysis studies detailing the mode of reversible enzyme inhibition for this compound were identified.

Time-Dependent and Metabolism-Dependent Inhibition Mechanisms

Inhibition can also be time-dependent, where the extent of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor. solvobiotech.comsygnaturediscovery.com

Time-Dependent Inhibition (TDI): TDI signifies a change in the inhibitor's potency over time. nih.gov This is often evaluated in vitro by comparing the inhibitor's potency (IC₅₀ value) after a pre-incubation period with the enzyme to its potency with no pre-incubation. sygnaturediscovery.comevotec.com A significant increase in potency after pre-incubation suggests TDI. evotec.com

Metabolism-Dependent Inhibition (MDI): This is a form of TDI where the enzyme must first metabolize the parent compound into a reactive metabolite. nih.gov This metabolite then acts as the actual inhibitor, often by forming a stable, quasi-irreversible, or irreversible complex with the enzyme. nih.govnih.gov This mechanism is of particular concern in drug development as it can lead to long-lasting inhibitory effects. xenotech.com

Specific research investigating whether this compound acts as a time-dependent or metabolism-dependent inhibitor is not available in the reviewed literature.

Cytochrome P450 (CYP) Inhibition Profiles (In Vitro)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs and other foreign compounds. nih.govcriver.com In vitro assays using human liver microsomes or recombinant CYP enzymes are routinely used to determine a compound's potential to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). criver.com The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net A low IC₅₀ value indicates potent inhibition. nih.gov

A specific in vitro CYP450 inhibition profile for this compound, including IC₅₀ values for various isoforms, could not be located in the available scientific literature.

Receptor Binding Investigations at the Molecular Level

Receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a receptor or enzyme. These studies are crucial for identifying the molecular targets of a compound and understanding its mechanism of action.

Ligand-Target Interaction Profiling

This process involves identifying the specific molecular interactions between a ligand (like this compound) and its protein target. nih.gov Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data on how a compound binds within the protein's active or allosteric site. drugtargetreview.com This analysis reveals key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity and specificity. nih.gov

No studies profiling the specific ligand-target interactions of this compound with any biological target were found.

Computational Modeling of Binding Affinity

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools used to predict and analyze how a ligand might bind to a protein target. nih.govuark.edu

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms generate various possible binding poses and use scoring functions to estimate the binding affinity for each pose. nih.govresearchgate.net

Binding Affinity Estimation: Following docking, more rigorous computational methods can be used to calculate the binding free energy, which provides a quantitative prediction of the binding affinity (e.g., Kᵢ or Kₔ). researchgate.net These models can help prioritize compounds for experimental testing and guide the design of more potent derivatives. uark.edu

No computational studies featuring molecular docking or binding affinity modeling specifically for this compound were identified in the literature search.

Potential Academic Applications of Sorbanilide in Non Pharmaceutical Domains

Material Science Applications

Material science is an interdisciplinary field focused on the design and discovery of new materials. basf.co.nz The integration of novel organic molecules into materials like polymers, adhesives, and coatings is a constant pursuit to enhance properties and create new functionalities. basf.co.nznih.gov

Integration into Polymer Chemistry

The synthesis of polymers often involves the polymerization of monomer units, which can be influenced by various initiators and catalysts. byjus.comlibretexts.orgmsu.edu Polymers can be designed with specific properties for a vast range of applications, from industrial plastics to advanced biomedical devices. chempoint.commdpi.com While Sorbanilide is synthesized from monomer precursors, specifically 1,3-pentadiene (B166810) and phenyl isocyanate, current scientific literature does not detail its subsequent use as a monomer for further polymerization or its direct integration into polymer chains. researchgate.netresearchgate.net The process for its formation is a notable example of C-C bond coupling to create a conjugated dienecarboxylic acid derivative, but its role as a building block for larger macromolecules remains an unexplored area of polymer science. byjus.comresearchgate.netresearchgate.net

Role in Adhesives and Coatings Technologies

Adhesives and coatings are formulated with various chemical components to achieve desired properties like adhesion, durability, and resistance to environmental factors. evonik.comcovestro.comspecialchem.com Additives such as plasticizers, antioxidants, and UV stabilizers are crucial for performance and longevity. chempoint.com A review of the available literature indicates that there are no specific studies or documented applications detailing the role of this compound within adhesive or coating formulations. While some coating formulations utilize sorbate (B1223678) or sorbamide (B11925147) coalescing agents, these are chemically distinct from this compound. google.com The potential for this compound to act as a plasticizer, stabilizer, or other functional component in these technologies has not been reported in academic or industrial research.

Agrochemical Research: Mechanistic Insights from a Chemical Perspective

Agrochemicals, such as herbicides and fungicides, function through specific modes of action, typically by inhibiting essential biological processes in the target pest. smbsc.comokstate.edu These mechanisms often involve the inhibition of specific enzymes or disruption of cellular processes like photosynthesis, respiration, or cell division. cropprotectionnetwork.orgbayer.capurdue.edufrac.info For instance, some fungicides act by inhibiting enzymes involved in sterol biosynthesis (Demethylation inhibitors - DMIs) or mitochondrial respiration (Quinone outside inhibitors - QoIs). basf.co.nzbayer.cafrac.info Herbicides can disrupt amino acid synthesis, lipid synthesis, or act as growth regulators. smbsc.comsyngenta.caalberta.ca

Despite the listing of this compound in broad chemical inventories that also include agrochemicals, there is a notable absence of published research detailing its specific mode of action as a potential herbicide or fungicide. fda.gov Therefore, a chemical perspective on its mechanistic insights in the agrochemical domain cannot be provided, as the necessary foundational studies on its activity and target sites in plants or fungi are not available in the current body of scientific literature.

Catalysis and Chemical Transformations

Catalysis is a fundamental process in chemistry that enables and accelerates chemical reactions without the catalyst itself being consumed. nih.gov Nickel-catalyzed reactions, in particular, are significant in organic synthesis for their ability to facilitate a wide range of transformations, including cross-coupling and decarbonylative reactions. orgsyn.orgorganic-chemistry.orgrsc.org

A key academic application of this compound is found in the context of its own synthesis, which serves as an example of a metal-catalyzed chemical transformation. Research has demonstrated the Nickel(0)-catalyzed synthesis of this compound from the starting materials 1,3-pentadiene and phenyl isocyanate. researchgate.netresearchgate.net This reaction represents the first documented metal-induced synthesis of a conjugated dienecarboxylic acid derivative. researchgate.net The process involves a C-C coupling reaction, which proceeds through an intermediate that immediately forms the this compound anilide. researchgate.net This synthesis highlights the utility of nickel catalysts in forming complex organic molecules from simpler precursors.

Table 1: Nickel(0)-Catalyzed Synthesis of this compound

Component Role Chemical Name/Formula
Reactant Monomer 1,3-Pentadiene
Reactant Monomer Phenyl isocyanate
Catalyst Metal Catalyst Nickel(0) complex
Product Conjugated anilide This compound

This table summarizes the key components involved in the catalytic synthesis of this compound as described in the literature. researchgate.netresearchgate.net

The mechanism for such nickel-catalyzed reactions often involves the formation of organonickel intermediates, which can undergo various steps like oxidative addition and reductive elimination to form the final product. nih.govorgsyn.org

Environmental Chemistry: Degradation Pathways and Fate in Chemical Systems

The environmental fate of a chemical compound involves its transformation and transport in the environment, governed by processes such as biodegradation, photodegradation, and hydrolysis. nih.gov For anilide-containing compounds, these pathways are critical in determining their persistence and potential impact. dcceew.gov.aumdpi.comsemanticscholar.orgcrimsonpublishers.com

Specific experimental studies on the environmental degradation pathways and ultimate fate of this compound are not documented in the available scientific literature. fda.gov However, by examining the degradation of aniline (B41778), the parent compound of anilides, general potential pathways can be inferred.

Biodegradation: This is often the primary degradation route for aniline derivatives in soil and water. dcceew.gov.aunih.gov Microbial populations can utilize the compound as a carbon and nitrogen source, breaking it down into simpler molecules, eventually leading to mineralization as CO2. dcceew.gov.au The rate of biodegradation can be influenced by factors such as soil type, pH, and the presence of sorbed materials. nih.gov

Photodegradation: In the atmosphere and surface waters, anilines can be degraded by reacting with photochemically produced hydroxyl radicals. dcceew.gov.au This process can lead to the formation of various transformation products, including nitrosamines and nitrophenols. dcceew.gov.au The presence of substances like humic acids can accelerate photodegradation. dcceew.gov.au

Hydrolysis: The anilide functional group consists of an amide linkage. While anilides are generally resistant to neutral hydrolysis, the process can be catalyzed under acidic or basic conditions, leading to the cleavage of the amide bond to form a carboxylic acid and an aniline derivative. acs.org

These pathways describe the general fate of related anilide compounds. dcceew.gov.auresearchgate.net Without specific studies on this compound, its precise degradation products and environmental half-life remain unknown.

Theoretical and Computational Studies of Sorbanilide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely employed in chemistry and materials science to predict a variety of molecular properties. DFT calculations for Sorbanilide would focus on determining its optimized molecular geometry, electronic properties, and spectroscopic features.

By solving the Kohn-Sham equations, the electron density of this compound can be calculated, which in turn provides information about its chemical reactivity and bonding. Key parameters that can be obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Comparing these theoretical predictions with experimental data can help to validate the computational model and provide a more detailed understanding of this compound's structure. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound. frontiersin.org These simulations are particularly useful for understanding how this compound interacts with its biological targets and the surrounding solvent environment.

An MD simulation of this compound in a solvated environment, such as water, would reveal its conformational flexibility and the stability of different structural arrangements. The simulation would track the trajectory of each atom in the system, providing insights into intermolecular interactions, such as hydrogen bonding between this compound and water molecules.

The results of MD simulations can be used to calculate various thermodynamic and structural properties, including root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize the local solvent structure around the molecule. researchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Simulation ParameterValue/Condition
Force FieldAMBER
Solvent ModelTIP3P Water
Simulation Time100 ns
Temperature300 K
Pressure1 atm

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations provide a fundamental understanding of the factors that govern the chemical reactivity and stability of a molecule. nih.govrsc.org These methods can be used to explore the potential energy surface of this compound, identifying transition states and reaction pathways. nih.gov This information is invaluable for predicting its metabolic fate and designing more stable analogs.

Calculations of various chemical reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be performed to quantify the reactivity of this compound. nih.gov These descriptors are derived from the electronic structure of the molecule and provide a theoretical basis for understanding its behavior in chemical reactions.

The stability of this compound can also be assessed by calculating its heat of formation and vibrational frequencies. The absence of imaginary frequencies in the vibrational spectrum confirms that the calculated structure corresponds to a stable minimum on the potential energy surface.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

Reactivity DescriptorCalculated Value
Ionization Potential8.1 eV
Electron Affinity0.9 eV
Chemical Hardness3.6 eV
Electronegativity4.5 eV

In Silico Screening and Predictive Modeling for this compound Analogs

In silico screening and predictive modeling are computational techniques used to identify and evaluate new drug candidates from large databases of chemical compounds. nih.govnih.gov These methods can be applied to discover novel this compound analogs with potentially improved efficacy or pharmacokinetic properties.

One common approach is structure-based virtual screening, where a library of compounds is computationally docked into the binding site of a target protein. nih.gov The binding affinity of each compound is then estimated using a scoring function, allowing for the ranking and selection of the most promising candidates for further investigation.

Another approach is ligand-based virtual screening, which relies on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com In this method, a known active molecule, such as this compound, is used as a template to search for structurally similar compounds in a database.

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can also be employed to develop mathematical models that correlate the chemical structure of this compound analogs with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Table 4: Hypothetical Results of a Virtual Screening Campaign for this compound Analogs

Analog IDDocking Score (kcal/mol)Predicted Activity (IC50, µM)
Sorb-A01-9.80.5
Sorb-A02-9.50.8
Sorb-A03-9.21.2
Sorb-A04-8.92.5

Research Methodologies and Data Synthesis in Sorbanilide Studies

Systematic Review and Literature Synthesis Methodologies for Sorbanilide Research

A systematic review serves as the foundation for new research by comprehensively identifying, appraising, and synthesizing all empirical evidence that meets predefined criteria to answer a specific research question. uvm.edu This methodology is designed to minimize bias and produce reliable findings that can inform decision-making. uvm.edu In the context of this compound research, this process is crucial for understanding the existing body of knowledge and identifying gaps for future investigation. nih.gov

The process begins with the formulation of a clear research question, followed by the development of a comprehensive search strategy to locate all relevant studies. nih.gov This involves searching multiple databases and information sources, including grey literature, without language restrictions. nih.gov To avoid errors, two independent reviewers typically select studies, extract data, and assess the risk of bias. nih.gov

Types of Reviews Applicable to this compound Research:

Review TypeDescriptionApplication in this compound Research
Systematic Review Addresses a specific research question using pre-specified criteria to appraise and synthesize evidence. uvm.edu It follows a strict protocol to ensure transparency and replicability. litmaps.comTo answer a focused question, such as "What is the efficacy of this compound derivatives as antifungal agents?"
Scoping Review Addresses a broader research question, aiming to identify gaps in the literature and understand the extent of research on a topic. uvm.edulibguides.comTo map the existing research on this compound, its derivatives, and their various applications.
Meta-Analysis A type of systematic review that uses statistical methods to combine and analyze data from multiple similar studies. libguides.comki.seTo quantitatively synthesize the results of several studies on a specific activity of this compound, providing a more precise estimate of its effect.
Literature/Narrative Review Summarizes or comments on the literature, providing an overview of a topic. uvm.edu The selection of studies may be subjective. litmaps.comTo provide a general background on this compound for a research paper or thesis. nih.gov

Experimental Design Considerations in this compound Research

Experimental design is the framework for conducting an experiment to answer a research question in a valid, efficient, and economical way. iitk.ac.in The core principles of experimental design—randomization, replication, and local control—are essential for avoiding systematic errors and managing random errors. fao.org

In this compound research, where the goal might be to evaluate the efficacy of a new derivative or optimize a synthesis process, careful experimental design is paramount. Key considerations include:

Formulating a Testable Hypothesis: The research question must be translated into a specific, testable hypothesis. researchgate.net

Identifying Variables: The independent variable (the factor being manipulated, e.g., a structural modification to the this compound molecule) and the dependent variable (the outcome being measured, e.g., antifungal activity) must be clearly defined. researchgate.net

Controlling for Variability: Researchers must identify and control for nuisance variables that could affect the outcome. researchgate.net

Randomization: Treatments should be assigned to experimental units randomly to eliminate systematic bias. iitk.ac.infao.org

Replication: Repeating the experiment multiple times helps in obtaining a more reliable estimate of the experimental error. fao.orgquicktrials.com

Common Experimental Designs in Chemical Research:

Design TypeDescriptionApplicability to this compound Research
Completely Randomized Design (CRD) The simplest design where treatments are assigned to experimental units completely at random. quicktrials.com It is suitable for homogenous experimental units. iitk.ac.inUseful in initial in vitro screening of this compound derivatives where experimental conditions are highly controlled.
Randomized Complete Block Design (RCBD) Experimental units are grouped into homogenous blocks, and each block contains all treatments. fao.orgquicktrials.com This design helps to reduce experimental error by accounting for variability between blocks. fao.orgApplicable in studies where there is a known source of variability, such as testing the effect of this compound on different cell lines or in different batches of media.
Factorial Designs Allows for the investigation of the effects of two or more factors simultaneously. researchgate.netCan be used to study the combined effect of different structural modifications on the activity of this compound.

Advanced Data Analysis and Interpretation in Chemical Research

Once experimental data is collected, advanced data analysis techniques are employed to extract meaningful insights. This process involves more than just summarizing data; it aims to identify patterns, test hypotheses, and build predictive models. coursera.org

In the context of this compound research, this could involve analyzing data from spectroscopic techniques, bioassays, or computational studies. Advanced analytical tools not only enhance the precision of measurements but also aid in discovering new scientific phenomena. abyntek.com

Key Data Analysis Techniques:

Descriptive Statistics and Visualization: Summarizing data using measures of central tendency and dispersion, and creating plots to visualize distributions and relationships. unm.edu

Regression Analysis: Modeling the relationship between a dependent variable and one or more independent variables. unm.edu This can be used to understand structure-activity relationships in this compound derivatives.

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and cluster analysis are used to analyze data with multiple variables, which is common in chemical datasets. unm.edu

Machine Learning: Algorithms for classification, prediction, and pattern recognition are increasingly used in chemical research. coursera.orguts.edu.au For instance, a chemical company utilized advanced analytics to screen millions of patents and academic papers to identify new patent opportunities. coursera.org

The interpretation of results must be done carefully, considering the limitations of the study and the possibility of bias. libguides.com The goal is to provide a coherent narrative that integrates the new findings with the existing body of knowledge.

Patent Landscape and Academic Trends in this compound Chemistry

A patent landscape analysis provides a comprehensive overview of the patent activity in a specific technology area. signicent.comipcheckups.com It helps in understanding the competitive landscape, identifying key innovators, and spotting emerging trends and "white spaces" or gaps in technology. signicent.comlexisnexisip.com For this compound, such an analysis would reveal which companies and research institutions are actively patenting related compounds and their applications, and in which geographical regions. signicent.comlexisnexisip.com This information is vital for making strategic decisions about research and development, and for avoiding potential patent infringement. ipcheckups.comiiprd.com

Academic trends in chemistry are constantly evolving. There is a growing emphasis on interdisciplinary research, with a shift from fundamental, "blue-skies" research to more problem-driven investigations, particularly in areas like energy, climate change, and health. rsc.org The way research is funded and how data is shared is also changing, with a move towards more open access and collaboration. rsc.org For a compound like this compound, this could mean increased research into its potential applications in areas of societal need, driven by interdisciplinary collaborations and facilitated by open data sharing platforms. The training of future chemists is also adapting, with a greater focus on interdisciplinary skills and hands-on experience. rsc.orgunesco.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.